3-[(2,4,6-Trinitrophenyl)amino]propan-1-ol
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Overview
Description
3-[(2,4,6-Trinitrophenyl)amino]propan-1-ol is a chemical compound that belongs to the class of nitroaromatic compounds It is characterized by the presence of a trinitrophenyl group attached to an amino group, which is further connected to a propanol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,4,6-Trinitrophenyl)amino]propan-1-ol typically involves the nitration of phenylamine derivatives followed by a series of chemical reactions to introduce the propanol chain. One common method involves the reaction of 2,4,6-trinitrophenyl chloride with 3-aminopropan-1-ol under controlled conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes followed by purification steps to ensure the desired purity and yield. The use of advanced techniques such as crystallization and chromatography can help in obtaining high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
3-[(2,4,6-Trinitrophenyl)amino]propan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents such as hydrogen gas and catalysts like palladium on carbon for reduction reactions. Oxidizing agents such as potassium permanganate can be used for oxidation reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction reactions can yield amino derivatives, while oxidation reactions can produce nitroso or nitro compounds .
Scientific Research Applications
3-[(2,4,6-Trinitrophenyl)amino]propan-1-ol has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of other complex organic compounds.
Biology: The compound can be used in biochemical assays to study enzyme activities and protein interactions.
Mechanism of Action
The mechanism of action of 3-[(2,4,6-Trinitrophenyl)amino]propan-1-ol involves its interaction with molecular targets such as enzymes and proteins. The nitro groups in the compound can undergo redox reactions, leading to the generation of reactive intermediates that can modify the activity of target molecules. These interactions can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
3-Amino-5-[(2,4,6-trinitrophenyl)amino]-1H-1,2,4-triazole: This compound shares a similar nitroaromatic structure and is used in high-energy materials.
2,4,6-Trinitrophenylhydrazine: Another nitroaromatic compound with similar reactivity and applications in explosives and chemical synthesis.
Uniqueness
3-[(2,4,6-Trinitrophenyl)amino]propan-1-ol is unique due to its specific structure, which combines a trinitrophenyl group with a propanol chain. This unique combination imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields .
Properties
Molecular Formula |
C9H10N4O7 |
---|---|
Molecular Weight |
286.20 g/mol |
IUPAC Name |
3-(2,4,6-trinitroanilino)propan-1-ol |
InChI |
InChI=1S/C9H10N4O7/c14-3-1-2-10-9-7(12(17)18)4-6(11(15)16)5-8(9)13(19)20/h4-5,10,14H,1-3H2 |
InChI Key |
ZUVFHHLTKJJUKX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])NCCCO)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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